molecular formula C22H23NO4 B12967377 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B12967377
M. Wt: 365.4 g/mol
InChI Key: CIWZWRFSWBGMQN-UHFFFAOYSA-N
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: The protected amino compound is then subjected to cyclization to form the pyrrolidine ring. This can be achieved through various cyclization methods, including intramolecular nucleophilic substitution.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions, depending on the starting material and intermediates used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).

    Coupling Reactions: The deprotected amino group can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrrolidine ring.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF

    Coupling: Carbodiimides (EDC, DCC), HOBt, HOAt

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and modified pyrrolidine derivatives.

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.

    Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.

    Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.

    Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions to allow for subsequent coupling reactions. The compound does not have a specific biological target or pathway but facilitates the synthesis of peptides and peptide-based molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid
  • 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
  • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid

Uniqueness

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid is unique due to the presence of the dimethylpyrrolidine ring, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-22(2)13-23(11-19(22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)

InChI Key

CIWZWRFSWBGMQN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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